2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide
Brand Name: Vulcanchem
CAS No.: 5544-33-2
VCID: VC19731260
InChI: InChI=1S/C10H11ClN2O2/c1-7-3-2-4-8(5-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)
SMILES:
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66 g/mol

2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide

CAS No.: 5544-33-2

Cat. No.: VC19731260

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide - 5544-33-2

Specification

CAS No. 5544-33-2
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66 g/mol
IUPAC Name 2-chloro-N-[(3-methylphenyl)carbamoyl]acetamide
Standard InChI InChI=1S/C10H11ClN2O2/c1-7-3-2-4-8(5-7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15)
Standard InChI Key GMKWOXHOFHAXGS-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)NC(=O)NC(=O)CCl

Introduction

2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide is an organic compound belonging to the class of chloroacetamides. Its molecular formula is C₁₁H₁₃ClN₂O₂, indicating the presence of a chlorine atom, a carbamoyl group, and a methyl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-methylphenylamine with chloroacetyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an aprotic solvent like dichloromethane.

Antidepressant Effects

While direct research on 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide is scarce, related compounds have shown potential antidepressant-like effects in preclinical studies. These effects are typically assessed through behavioral tests such as the forced swimming test, where reductions in immobility duration indicate antidepressant activity.

Industrial Applications

2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide and similar compounds are utilized in various industrial processes:

  • Agrochemicals Production: They serve as intermediates in synthesizing agrochemicals.

  • Dyes and Other Chemicals: They are employed in producing dyes and other industrial chemicals due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound is not well-documented, but its structural similarity to other acetamide derivatives suggests that it may interact with enzymes and receptors involved in metabolic pathways. The presence of the chloro and methyl groups can modulate its reactivity and biological activity.

Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
2-Chloro-N-(3-methylphenyl)acetamideC₁₁H₁₃ClN₂O₂Potential antibacterial and antidepressant effects
Tolfenamic AcidC₁₄H₁₂ClNO₂Anti-inflammatory and analgesic properties
Mefenamic AcidC₁₅H₁₅NO₂Anti-inflammatory and analgesic properties

Research Findings and Future Directions

Further research is needed to fully explore the biological activities and industrial applications of 2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide. Studies on similar compounds suggest that modifications to the phenyl ring substituents can significantly affect biological activity, offering potential avenues for drug development and optimization.

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